molecular formula C11H13NO3 B064366 5-ethoxy-4-nitro-2,3-dihydro-1H-indene CAS No. 163704-79-8

5-ethoxy-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B064366
CAS No.: 163704-79-8
M. Wt: 207.23 g/mol
InChI Key: GJVZDWJBJUPSQD-UHFFFAOYSA-N
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Description

5-Ethoxy-4-nitro-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a partially saturated indene core with ethoxy (-OCH₂CH₃) and nitro (-NO₂) substituents at positions 5 and 4, respectively. The dihydroindene scaffold confers rigidity, while the electron-withdrawing nitro and electron-donating ethoxy groups influence its electronic and steric properties.

Properties

CAS No.

163704-79-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-ethoxy-4-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13NO3/c1-2-15-10-7-6-8-4-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3

InChI Key

GJVZDWJBJUPSQD-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-]

Synonyms

1H-Indene,5-ethoxy-2,3-dihydro-4-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The dihydroindene core is shared among several analogues, but substituent variations significantly alter properties:

Compound Substituents Key Structural Features
5-Ethoxy-4-nitro-2,3-dihydro-1H-indene 4-NO₂, 5-OCH₂CH₃ Electron-withdrawing (NO₂) and donating (OCH₂CH₃) groups at adjacent positions.
Diaporindenes A–D (39–42) 1,4-Benzodioxan moiety Anti-inflammatory activity via NO inhibition (IC₅₀ = 4.2–9.0 μM).
Tubulin inhibitors (12a–12r) 4,5,6-Trimethoxy Antiproliferative activity (up to 83.61% inhibition at 0.1 mM); electron-donating groups enhance potency.
1-(2,3-Dihydro-1H-inden-5-yl)cathinone Cathinone backbone Psychoactive properties due to structural mimicry of CNS-targeting molecules.
5-Nitro-2,3-dihydro-1H-inden-1-one 5-NO₂, ketone group Nitro at position 5 with a ketone; potential for diverse reactivity.

Key Observations :

  • Substituent Position : The 4-nitro group in the target compound contrasts with the 5-nitro in , which may alter electronic distribution and bioactivity.
  • Electronic Effects: Electron-donating groups (e.g., methoxy in ) enhance antiproliferative activity, whereas the nitro group (electron-withdrawing) in the target compound may reduce potency unless balanced by the ethoxy donor .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₁H₁₃NO₃) has a molecular weight of 207.23 g/mol, comparable to 4-ethyl-dihydroindene (146.23 g/mol, ) but heavier due to nitro and ethoxy groups.
  • Solubility : Ethoxy groups enhance hydrophilicity compared to methyl or halogenated analogues (e.g., 1-chloro-4,6-difluoro-dihydroindene, ).
  • Stability : Nitro groups may increase reactivity toward reduction, contrasting with stable methyl or methoxy derivatives ().

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